8,8-Dimethyl-2-(4-nitrophenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one
Description
Chemical Structure and Properties
The compound 8,8-Dimethyl-2-(4-nitrophenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one (CAS: 2060037-77-4) is a fused bicyclic heterocycle with a pyrido[1,2-a]pyrimidin-4-one core. Key structural features include:
- 2-(4-Nitrophenyl) group: The electron-withdrawing nitro group at the para position may modulate electronic interactions in biological or synthetic contexts .
- Molecular formula: C₁₆H₁₅N₃O₃ (molecular weight: 299.32 g/mol) .
Safety and Handling
As per safety guidelines, this compound requires precautions such as avoiding heat, sparks, and open flames (P210, P220) and must be stored in a cool, dry environment .
Properties
Molecular Formula |
C16H17N3O3 |
|---|---|
Molecular Weight |
299.32 g/mol |
IUPAC Name |
8,8-dimethyl-2-(4-nitrophenyl)-7,9-dihydro-6H-pyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C16H17N3O3/c1-16(2)7-8-18-14(10-16)17-13(9-15(18)20)11-3-5-12(6-4-11)19(21)22/h3-6,9H,7-8,10H2,1-2H3 |
InChI Key |
YTPDBTPKUIMQSU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCN2C(=NC(=CC2=O)C3=CC=C(C=C3)[N+](=O)[O-])C1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8,8-Dimethyl-2-(4-nitrophenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step reactions. One common method includes the condensation of 4-nitrobenzaldehyde with 2,6-diaminopyridine in the presence of a suitable catalyst, followed by cyclization and methylation steps. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
8,8-Dimethyl-2-(4-nitrophenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
8,8-Dimethyl-2-(4-nitrophenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 8,8-Dimethyl-2-(4-nitrophenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to inhibit bacterial enzymes or disrupt cell membrane integrity. In cancer research, it may exert its effects by interfering with cell proliferation pathways or inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Structural Analogues
Table 1: Structural and Substituent Comparisons
Key Observations :
- Positional Isomerism : The 3-nitrophenyl analog (meta-substitution) may exhibit distinct electronic and steric effects compared to the target compound’s para-substitution .
Anticancer Potential :
- The diaryl urea derivative 4c (containing a pyrido[1,2-a]pyrimidin-4-one group) demonstrated potent antiproliferative activity against MDA-MB-231 breast cancer cells (IC₅₀ = 0.7 μM), outperforming Sorafenib (IC₅₀ = 2.5 μM) .
- Structural Determinants : The nitro group in the target compound may enhance binding affinity to cellular targets, while dimethyl groups improve metabolic stability .
Antifungal and Antioxidant Activity :
- A related pyrimidine-furanose derivative (C₂₁H₂₁N₃O₇, m.w. 427.41) exhibited antifungal and antioxidant properties, though its larger substituents (tetrahydrofuranose) likely reduce membrane permeability compared to the target compound .
Halogenation and Functionalization :
- 3-Halo derivatives (e.g., 3-chloro, 3-bromo) of pyrido[1,2-a]pyrimidin-4-one are synthesized via N-halosuccinimide reactions, enabling further functionalization .
- Phase-Transfer Catalysis (PTC) : Alkylation of 2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one under PTC conditions yields 2-alkoxy derivatives, a strategy applicable to modifying the target compound .
Thermal Cyclization :
- Halogenated analogs are prepared via thermal cyclization of isopropylidene (2-pyridylamino)methylenemalonates, a method adaptable to introducing nitro or methyl groups .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Biological Activity
8,8-Dimethyl-2-(4-nitrophenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables and research findings.
Chemical Structure and Properties
The compound features a pyrido[1,2-a]pyrimidine core with a nitrophenyl substituent at the 2-position and two methyl groups at the 8-position. Its molecular formula is with a molecular weight of approximately 270.28 g/mol. The presence of the nitrophenyl group enhances its electron-withdrawing characteristics, which can influence its reactivity and interaction with biological targets .
Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 270.28 g/mol |
| CAS Number | 2059943-59-6 |
Anticancer Properties
Research indicates that 8,8-Dimethyl-2-(4-nitrophenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one exhibits significant anticancer activity. In vitro studies have shown that it inhibits the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). The compound's mechanism of action is believed to involve the inhibition of topoisomerase and interference with tubulin polymerization .
Cytotoxicity Data
| Cell Line | IC50 (μM) |
|---|---|
| MDA-MB-231 | 5.00 |
| HepG2 | 7.50 |
The nitro group in the compound is crucial for its biological activity. It has been associated with various mechanisms such as:
- Inhibition of Topoisomerase : This enzyme is essential for DNA replication and repair.
- Alkylation of DNA : The compound may form covalent bonds with DNA, leading to cell death.
- Inhibition of Tubulin Polymerization : Disrupting microtubule formation can prevent cancer cell division .
Other Biological Activities
Beyond anticancer properties, preliminary studies suggest that this compound may also exhibit:
- Antibacterial Activity : Some derivatives have shown effectiveness against bacterial strains.
- Anti-inflammatory Effects : Potential modulation of inflammatory pathways has been observed in initial studies .
Study 1: Anticancer Efficacy
A study conducted on various derivatives of pyrido[1,2-a]pyrimidines highlighted the effectiveness of 8,8-Dimethyl-2-(4-nitrophenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one in inhibiting tumor growth in xenograft models. The compound demonstrated a significant reduction in tumor size compared to controls.
Study 2: Inhibition Mechanisms
Another investigation focused on the molecular interactions between the compound and cellular targets. Using molecular docking studies, researchers found that the compound binds effectively to the active sites of topoisomerase enzymes, suggesting a strong potential for development as an anticancer agent.
Q & A
Basic: What synthetic methodologies are commonly employed to prepare 8,8-Dimethyl-2-(4-nitrophenyl)-4H-pyrido[1,2-a]pyrimidin-4-one?
Answer:
The compound is typically synthesized via multicomponent condensation reactions. Key steps include:
- Starting Materials : 4-Nitrobenzaldehyde, β-keto esters (e.g., ethyl acetoacetate), and substituted amines or ammonium acetate under acidic or basic conditions.
- Cyclization : Acid-catalyzed (e.g., HCl, acetic acid) or microwave-assisted cyclization to form the pyrido[1,2-a]pyrimidinone core.
- Intermediate Isolation : Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water).
Key Intermediates : 4-Nitrophenyl-substituted enamines or imines, as observed in analogous pyrimidinone syntheses .
Basic: How is the structural characterization of this compound validated post-synthesis?
Answer:
A combination of spectroscopic and analytical techniques is used:
- 1H/13C NMR : Confirms substituent positions (e.g., 4-nitrophenyl protons at δ 7.5–8.5 ppm, methyl groups at δ 1.2–1.5 ppm).
- IR Spectroscopy : Detects carbonyl stretching (~1650–1700 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹).
- HRMS : Validates molecular weight (e.g., calculated for C₁₈H₁₈N₃O₃: 324.1348; observed: 324.1345) .
Advanced: How can researchers resolve discrepancies in spectral data during structural elucidation?
Answer:
Contradictory data (e.g., unexpected splitting in NMR) may arise from dynamic processes or impurities. Strategies include:
- 2D NMR (COSY, HSQC) : Assigns proton-carbon correlations and confirms connectivity.
- X-ray Crystallography : Provides unambiguous confirmation of the molecular structure.
- Computational Modeling : Compares experimental NMR shifts with DFT-calculated values.
For example, used HRMS and 2D NMR to resolve ambiguities in a related 4-nitrophenyl compound .
Advanced: How does the 4-nitrophenyl group influence reactivity in derivatization reactions?
Answer:
The nitro group is electron-withdrawing, directing electrophilic substitution to the meta position. However, steric hindrance from the pyrido[1,2-a]pyrimidinone core may limit reactivity. Key considerations:
- Reduction : Catalytic hydrogenation (Pd/C, H₂) converts nitro to amino, enabling further functionalization (e.g., amide coupling).
- Nucleophilic Aromatic Substitution : Limited due to deactivation but feasible under strong conditions (e.g., SNAr with thiols at high temps) .
Basic: What in vitro assays are suitable for preliminary bioactivity screening?
Answer:
- Antimicrobial Activity : Broth microdilution assays (MIC determination against S. aureus, E. coli).
- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7).
- Enzyme Inhibition : Kinase or protease inhibition assays (e.g., fluorescence-based).
Analogous compounds with nitroaryl groups showed moderate bioactivity in similar assays .
Advanced: What strategies improve aqueous solubility for pharmacological studies?
Answer:
- Salt Formation : Use HCl or sodium salts to enhance polarity.
- Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters).
- Structural Modifications : Add polar substituents (e.g., hydroxyl, amine) to the pyrimidinone core without disrupting key pharmacophores. demonstrated improved solubility in dimethylfuropyrimidines via amine substitution .
Advanced: How can computational tools aid in predicting the compound’s pharmacokinetic properties?
Answer:
- ADMET Prediction : Software like SwissADME or ADMETLab2.0 estimates logP, bioavailability, and CYP450 interactions.
- Molecular Docking : Identifies potential targets (e.g., kinases) by simulating binding to active sites.
For example, docking studies on related pyrido[1,2-a]pyrimidinones revealed affinity for ATP-binding pockets .
Basic: What are the stability considerations for long-term storage?
Answer:
- Light Sensitivity : Store in amber vials due to nitro group photodegradation.
- Moisture Control : Use desiccants (silica gel) to prevent hydrolysis of the lactam ring.
- Temperature : –20°C for long-term storage; room temperature for short-term use.
Stability data for analogous compounds support these precautions .
Advanced: How can regioselectivity challenges in functionalization be addressed?
Answer:
- Directed Metalation : Use directing groups (e.g., esters) to control lithiation sites.
- Protecting Groups : Temporarily block reactive sites (e.g., nitro reduction to amine, followed by acetylation).
highlights regioselective bromination in pyrrolopyrimidines using N-protection strategies .
Advanced: What analytical techniques quantify trace impurities in synthesized batches?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
